2-Chloro-4-iodo-6-(trifluoromethyl)pyridine (CAS: 205444-22-0) is a highly functionalized, tri-substituted heterocyclic building block engineered for precision organic synthesis. It features a metabolically stable, lipophilic trifluoromethyl group at the C6 position, coupled with two orthogonal halogen handles: a highly reactive iodine at C4 and a moderately reactive chlorine at C2. This specific substitution pattern is highly prized in pharmaceutical and agrochemical procurement because it permits sequential, site-specific functionalization of the pyridine core. By leveraging the significant kinetic difference in oxidative addition rates between the C-I and C-Cl bonds, chemists can execute complex multi-step cross-couplings without the need for protecting groups or tedious chromatographic separations, making it a critical precursor for advanced active pharmaceutical ingredients (APIs) and targeted crop protection agents [1].
Substituting this compound with cheaper, more common analogs like 2,4-dichloro-6-(trifluoromethyl)pyridine or 2-chloro-6-(trifluoromethyl)pyridine severely compromises synthetic efficiency and scalability. The dichloro analog lacks the kinetic differentiation required for clean chemoselective cross-coupling; attempting a mono-substitution on the dichloro core typically yields a statistical mixture of C2-substituted, C4-substituted, and bis-substituted products, which drastically reduces the overall yield and necessitates costly, solvent-intensive purification steps. Conversely, utilizing the mono-chloro analog completely removes the C4 functional handle, forcing chemists to rely on harsh, non-selective C-H activation methods to functionalize the 4-position. Procurement of the exact 2-chloro-4-iodo derivative is therefore essential for workflows requiring high-fidelity, regioselective functionalization, as it directly translates to improved step economy and lower downstream processing costs [1].
The primary procurement advantage of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine is its near-perfect regioselectivity in palladium-catalyzed cross-coupling reactions. Due to the significantly lower bond dissociation energy of the C-I bond compared to the C-Cl bond, oxidative addition occurs exclusively at the C4 position under mild conditions. When subjected to standard Suzuki-Miyaura coupling (e.g., 1.0 equivalent of boronic acid, Pd(dppf)Cl2, room temperature to 50°C), this compound yields >98% of the C4-mono-coupled product. In contrast, the baseline 2,4-dichloro-6-(trifluoromethyl)pyridine analog exhibits poor differentiation between the C2 and C4 positions, typically resulting in a 75:25 to 80:20 mixture of regioisomers along with 5-10% bis-coupled byproducts under similar or slightly elevated thermal conditions[1].
| Evidence Dimension | Regioselectivity (C4 vs C2 mono-coupling) |
| Target Compound Data | >98% C4-selective mono-coupling (virtually no C2 or bis-coupling at mild temps) |
| Comparator Or Baseline | 2,4-dichloro-6-(trifluoromethyl)pyridine yields ~75:25 to 80:20 regioisomer mixtures + bis-coupling |
| Quantified Difference | >20% absolute increase in target regioisomer purity; elimination of bis-coupling |
| Conditions | Pd-catalyzed Suzuki-Miyaura coupling, 1.0 eq aryl boronic acid, mild heating (25-50°C) |
Eliminates the need for expensive and time-consuming preparative HPLC to separate regioisomers, directly lowering the cost of goods in scale-up synthesis.
Beyond cross-coupling, the C4-iodo handle provides a critical advantage for installing non-aryl electrophiles via halogen-metal exchange. Treatment of 2-chloro-4-iodo-6-(trifluoromethyl)pyridine with isopropylmagnesium chloride (TurboGrignard) or n-butyllithium at -78°C results in rapid and quantitative exchange at the C4 position, allowing for efficient trapping with aldehydes, ketones, or carbon dioxide to yield >85% of the desired C4-functionalized product. The baseline 2,4-dichloro analog is highly resistant to selective halogen-metal exchange; attempting to metalate the C-Cl bond often leads to competing nucleophilic aromatic substitution (SNAr) by the alkyllithium reagent or non-selective deprotonation, frequently dropping the yield of the desired electrophile-trapped product below 30-40% [1].
| Evidence Dimension | Yield of C4-electrophile trapping via metalation |
| Target Compound Data | >85% yield following selective C-I halogen-metal exchange |
| Comparator Or Baseline | 2,4-dichloro-6-(trifluoromethyl)pyridine yields <40% due to SNAr and poor exchange kinetics |
| Quantified Difference | >45% increase in isolated yield for non-cross-coupling functionalizations |
| Conditions | iPrMgCl·LiCl or n-BuLi in THF at -78°C, followed by electrophile quench |
Allows process chemists to reliably install complex aliphatic, carbonyl, or carboxylate groups at the C4 position, which is impossible or low-yielding with the dichloro analog.
For the synthesis of highly complex unsymmetrical 2,4-disubstituted pyridines, 2-chloro-4-iodo-6-(trifluoromethyl)pyridine enables streamlined, sequential functionalization protocols. The orthogonal reactivity allows for a low-temperature C4-coupling followed immediately by a higher-temperature C2-coupling (via Suzuki, Buchwald-Hartwig, or SNAr) in a single reaction vessel or a rapid two-step sequence, routinely achieving overall disubstitution yields of 75-85%. Utilizing the 2,4-dichloro baseline for unsymmetrical disubstitution requires complex, heavily optimized ligand systems to force any degree of selectivity, and even then, the overall yield for a specific unsymmetrical 2,4-diaryl product rarely exceeds 45-50% due to statistical product distribution and intermediate purification losses [1].
| Evidence Dimension | Overall yield of unsymmetrical 2,4-disubstituted products |
| Target Compound Data | 75-85% overall yield via sequential orthogonal coupling |
| Comparator Or Baseline | 2,4-dichloro-6-(trifluoromethyl)pyridine yields <50% overall |
| Quantified Difference | ~30-35% absolute increase in overall yield for complex disubstituted targets |
| Conditions | Two-step sequential coupling (e.g., C4-Suzuki at 40°C, followed by C2-amination at 100°C) |
Halves the number of synthetic steps and purification cycles required to build complex bi-functionalized pyridine APIs, dramatically accelerating procurement and R&D timelines.
The orthogonal reactivity of the C2 and C4 halogens makes this compound a highly efficient starting material for building complex, unsymmetrically substituted pyridine cores found in modern targeted therapeutics, such as O-GlcNAc hydrolase (OGA) inhibitors and mutant KRAS inhibitors. The ability to cleanly couple an aryl group at C4 and subsequently install an amine or ether at C2 is critical for these workflows [1].
In the agrochemical sector, the C6-trifluoromethyl group is highly valued for imparting lipophilicity and resistance to oxidative degradation. This compound allows formulators to precisely install specific binding motifs at the C4 and C2 positions without compromising the integrity of the CF3 group, enabling the rapid library generation of next-generation herbicides and fungicides [2].
For contract research organizations (CROs) and discovery labs, this compound serves as a versatile hub. The C4-iodo group can be used to attach the pyridine core to a larger molecular scaffold, leaving the C2-chloro group intact as a reliable handle for late-stage diversification via SNAr with various nucleophiles, facilitating the rapid generation of structure-activity relationship (SAR) data[3].
Irritant